
Selenocyanic acid, 3-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenocyanic acid, 3-nitrophenyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a selenocyanate group (-SeCN) attached to a 3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of selenocyanic acid, 3-nitrophenyl ester typically involves the reaction of 3-nitrophenol with selenocyanic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be represented as follows: [ \text{3-Nitrophenol} + \text{Selenocyanic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Selenocyanic acid, 3-nitrophenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-aminophenyl selenocyanate.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: 3-Aminophenyl selenocyanate.
Substitution: Various selenocyanate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Selenocyanic acid, 3-nitrophenyl ester is used as a reagent in organic synthesis, particularly in the preparation of selenocyanate derivatives. It is also employed in the study of reaction mechanisms involving selenium compounds.
Biology: In biological research, this compound is used to investigate the interactions of selenium-containing compounds with biological molecules. It is also studied for its potential antioxidant properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of selenium-based drugs. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of selenocyanic acid, 3-nitrophenyl ester involves its interaction with molecular targets through the selenocyanate group. This group can participate in nucleophilic and electrophilic reactions, allowing the compound to modify biological molecules. The nitro group can also undergo reduction to form an amino group, further influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
- Selenocyanic acid, 2-nitrophenyl ester
- Selenocyanic acid, 4-nitrophenyl ester
- Selenocyanic acid, phenyl ester
Comparison: Selenocyanic acid, 3-nitrophenyl ester is unique due to the position of the nitro group on the phenyl ring This positional difference can significantly influence the compound’s reactivity and interactions with other molecules
Propiedades
Número CAS |
51694-18-9 |
|---|---|
Fórmula molecular |
C7H4N2O2Se |
Peso molecular |
227.09 g/mol |
Nombre IUPAC |
(3-nitrophenyl) selenocyanate |
InChI |
InChI=1S/C7H4N2O2Se/c8-5-12-7-3-1-2-6(4-7)9(10)11/h1-4H |
Clave InChI |
KLJCFJRKOOACIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[Se]C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


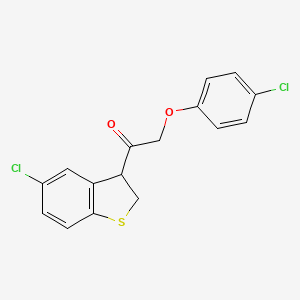
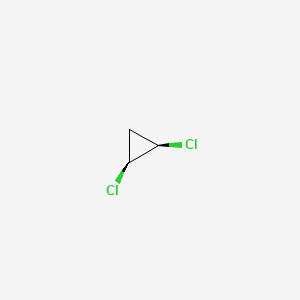
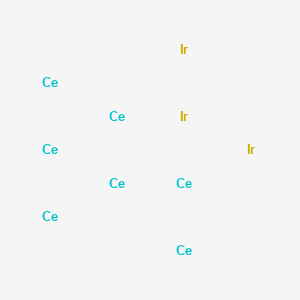
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
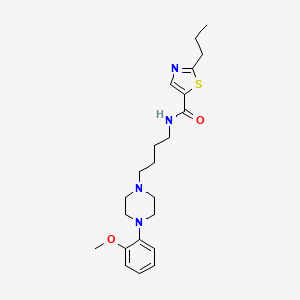

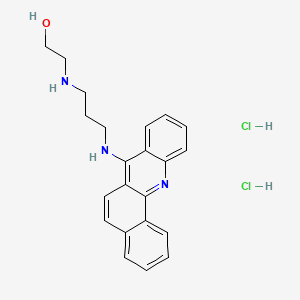

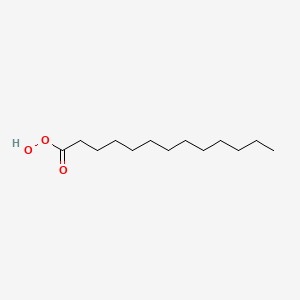
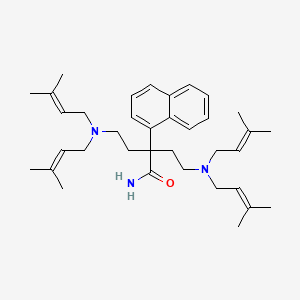

![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)

